molecular formula C12H13ClN2O2 B1388998 3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride CAS No. 1185293-51-9

3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride

Cat. No.: B1388998
CAS No.: 1185293-51-9
M. Wt: 252.69 g/mol
InChI Key: YVQKUWNGXVGTCG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-[(2-methylimidazol-1-yl)methyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2.ClH/c1-9-13-5-6-14(9)8-10-3-2-4-11(7-10)12(15)16;/h2-7H,8H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQKUWNGXVGTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=CC(=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis via N-Alkylation of Imidazole Derivatives

Method Overview:
This approach involves the alkylation of imidazole with suitable electrophiles to introduce the benzoic acid moiety, followed by functional group modifications to achieve the target compound. A typical route includes:

  • N-alkylation of imidazole with tert-butyl chloroacetate or methyl chloroacetate to introduce the acetic acid linkage.
  • Hydrolysis or debenzylation to convert esters into free acids.
  • Conversion of the acid to its hydrochloride salt.

Key Research Findings:

  • A practical synthesis was achieved via N-alkylation of imidazole using tert-butyl chloroacetate, followed by hydrolysis to yield the free acid, then conversion to hydrochloride (Reference).
  • The process involves refluxing in solvents like ethanol or acetonitrile, with subsequent purification steps such as recrystallization.

Reaction Conditions:

Step Reagents Solvent Temperature Duration Yield
N-alkylation Imidazole + tert-butyl chloroacetate Ethanol Room temp to reflux 10 hours ~75%
Hydrolysis Acidic hydrolysis (HCl) Water Reflux Several hours High yield

Advantages:

  • Straightforward and scalable.
  • Good control over regioselectivity.
  • Direct conversion to hydrochloride salt.

Multi-step Synthesis via Aromatic Substitution and Functionalization

Method Overview:
This method entails constructing the benzoic acid core first, then attaching the imidazole moiety through nucleophilic substitution or coupling reactions.

Research Data:

  • Catalytic arylation of heterocycles with aryl halides in DMSO at elevated temperatures (around 110°C) has been used to synthesize related compounds, with yields exceeding 90% (Reference).
  • The process involves initial formation of the imidazole-aryl intermediate, followed by methylation or alkylation at the 2-position.

Reaction Conditions:

Step Reagents Solvent Temperature Duration Yield
Aromatic coupling Imidazole + aryl halide DMSO 110°C 10 hours >90%
Alkylation Methylating agent - Reflux Several hours Variable

Advantages:

  • Suitable for producing derivatives with specific substitutions.
  • High purity and yield.

Synthesis via Imidazol-1-yl-acetic Acid Hydrochloride

Method Overview:
This route employs the synthesis of imidazol-1-yl-acetic acid hydrochloride through alkylation of imidazole with chloroacetates, followed by hydrolysis and salt formation.

  • Step 1: Alkylation of imidazole with tert-butyl chloroacetate.
  • Step 2: Hydrolysis of ester to free acid.
  • Step 3: Conversion to hydrochloride salt via acidification.

Research Findings:

  • The process involves refluxing in solvents like acetonitrile or ethanol, with subsequent acidification using hydrochloric acid (Reference).
  • The method is noted for its practicality and ease of purification.

Reaction Conditions:

Step Reagents Solvent Temperature Duration Yield
Alkylation Imidazole + tert-butyl chloroacetate Ethanol Reflux 10 hours 75%
Hydrolysis HCl Water Reflux Several hours High yield
Salt formation HCl - Room temp - Quantitative

Advantages:

  • Well-established and reproducible.
  • Suitable for large-scale synthesis.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Solvent Conditions Yield Remarks
N-Alkylation + Hydrolysis Imidazole + tert-butyl chloroacetate HCl Ethanol/water Reflux, acid hydrolysis ~75% Direct route to hydrochloride
Aromatic Coupling + Alkylation 4-(1H-imidazol-1-yl)benzoic acid + methylating agents DMSO 110°C 10 hours >90% High purity, suitable for derivatives
Alkylation + Hydrolysis Imidazole + chloroacetates Ethanol Reflux 10 hours 75% Practical, scalable

Notes and Considerations

  • Purity and Purification: Recrystallization from solvents like acetic acid, ethanol, or hexane is common to obtain high-purity products.
  • Reaction Optimization: Temperature, solvent choice, and reaction time are critical for maximizing yield and minimizing side reactions.
  • Scale-up Potential: The methods involving straightforward alkylation and hydrolysis are amenable to industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound is noted for its role as a pharmacophore in drug design, particularly in the development of histamine H3 receptor antagonists. These antagonists are significant for treating conditions such as obesity, cognitive disorders, and sleep disorders. Research indicates that derivatives of this compound exhibit promising affinities for the H3 receptor, which is crucial for modulating neurotransmitter release in the brain .

Case Study: H3 Receptor Antagonists
In a study published in Chemical and Pharmaceutical Bulletin, several derivatives of 3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid were synthesized and evaluated for their binding affinity to the H3 receptor. The results showed that certain modifications to the compound significantly increased its potency, with some derivatives achieving nanomolar affinities .

Coordination Chemistry

Synthesis of Coordination Polymers
The compound has been utilized as a ligand in coordination chemistry, specifically in the synthesis of metal-organic frameworks (MOFs). Its ability to coordinate with metal ions allows for the formation of complex structures that can exhibit unique properties such as enhanced stability and porosity.

Case Study: Metal Complex Formation
A study demonstrated the successful formation of a coordination polymer using 3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride as a ligand with manganese acetate. The resulting structure was characterized by single-crystal X-ray diffraction, revealing a novel three-dimensional network with potential applications in gas storage and catalysis .

Material Science

Applications in Nanotechnology
The compound's structural properties make it suitable for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble compounds.

Case Study: Drug Delivery Systems
Research has shown that nanoparticles formed using this compound can encapsulate hydrophobic drugs effectively. In vitro studies indicated improved drug release profiles compared to conventional delivery methods, highlighting its potential as a versatile carrier in pharmaceutical formulations .

Table 1: Binding Affinities of Derivatives at H3 Receptor

Compound NameStructureBinding Affinity (pKi)
3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acidStructure7.1
Derivative A-7.5
Derivative B-6.9

Table 2: Coordination Polymer Synthesis Conditions

Metal IonLigand UsedTemperature (K)Yield (%)
Mn(II)This compound35367

Mechanism of Action

The mechanism of action of 3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Imidazole-Benzoic Acid Derivatives

The following table summarizes key structural and physicochemical differences:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid HCl 1185293-51-9 C₁₂H₁₃ClN₂O₂ 2-Me imidazole, methylene linker ~238.67 Enhanced steric hindrance; moderate lipophilicity
3-(1H-Imidazol-1-ylmethyl)benzoic acid HCl 218131-32-9 C₁₁H₁₁ClN₂O₂ Unsubstituted imidazole, methylene linker 238.67 Lower steric bulk; higher polarity
4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic acid HCl 74226-22-5 C₁₂H₁₃ClN₂O₃ Ethoxy linker, unsubstituted imidazole 268.7 Increased flexibility; potential for H-bonding
4-(2-Butyl-5-formylimidazol-1-ylmethyl)benzoic acid N/A C₁₆H₁₇N₃O₃ 2-Butyl, 5-formyl substituents ~311.33 Electron-withdrawing formyl group; high reactivity

Key Observations :

  • Linker Flexibility : Ethoxy-linked compounds (e.g., 74226-22-5) may adopt extended conformations, whereas methylene linkers favor compact structures.
  • Electronic Effects : Formyl or nitro substituents (e.g., ) increase acidity of the benzoic acid moiety, whereas methyl groups enhance electron density on the imidazole ring .

Heterocyclic Variants

Pyrrolidine vs. Imidazole Derivatives
  • 3-(Pyrrolidin-1-ylmethyl)benzoic acid HCl (CAS 887922-93-2):
    • Structure : Pyrrolidine (saturated 5-membered ring) replaces imidazole.
    • Properties : Higher basicity (pKa ~11 for pyrrolidine vs. ~7 for imidazole), reduced aromaticity, and altered metabolic stability .
Benzimidazole Analogs
  • 2-[7-Nitro-5-trifluoromethyl-1H-benzimidazol-2-yl]benzoic acid ():
    • Structure : Benzimidazole core with nitro and trifluoromethyl groups.
    • Properties : Enhanced thermal stability (mp 287.9°C) due to aromatic stacking; strong electron-withdrawing effects increase acidity (pKa ~2.5–3.0) .

Substituent Positional Effects

  • 1-(3-Methylbenzyl)-1H-imidazole (CAS 102993-65-7): Methyl group on the benzyl ring rather than the imidazole.

Biological Activity

3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a benzoic acid moiety linked to a 2-methyl-imidazole group, which may enhance its lipophilicity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12ClN2O2\text{C}_{11}\text{H}_{12}\text{ClN}_2\text{O}_2

This structure includes:

  • Imidazole Ring : Known for its role in biological systems, particularly in enzyme activity and metal ion coordination.
  • Benzoic Acid Moiety : Contributes to the compound's ability to interact with biological membranes and proteins.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole group can interact with metal ions in enzymes, potentially inhibiting their activity. This is particularly relevant in the context of drug design for diseases like tuberculosis, where enzyme inhibitors are crucial for therapeutic efficacy .
  • Membrane Interaction : The benzoic acid component may alter membrane properties, influencing cellular processes such as permeability and signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazole-containing compounds exhibit antimicrobial properties, which could be relevant for developing new antibiotics .

Research Findings

Recent studies have provided insights into the biological activities of related compounds, indicating potential pathways for further exploration:

  • Antimicrobial Studies : Research has shown that imidazole derivatives can exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL .
  • Enzyme Inhibition : In a screening campaign targeting the polyketide synthase (Pks13) enzyme associated with tuberculosis, several compounds were identified as potent inhibitors. Although specific data on this compound is limited, its structural similarities suggest it may possess comparable inhibitory effects .

Study 1: Inhibition of Enzymatic Activity

A study investigated various imidazole derivatives for their ability to inhibit the Pks13 TE domain in Mycobacterium tuberculosis. The results indicated that modifications to the imidazole ring significantly impacted potency and selectivity. While specific data on our compound is still emerging, the findings underscore the importance of structural variations in enhancing biological activity.

Study 2: Antimicrobial Efficacy

In vitro evaluations of related compounds revealed that those with a methyl substituent on the imidazole ring exhibited enhanced antibacterial properties compared to their unsubstituted counterparts. This suggests that this compound may also benefit from similar enhancements in efficacy due to its unique structure.

Data Table: Comparative Biological Activities

Compound NameStructure FeaturesMIC (μg/mL)Mechanism of Action
3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid HClMethyl group on imidazoleTBDEnzyme inhibition, membrane interaction
Benzimidazole DerivativeVaries3.12Antibacterial
Imidazole DerivativeMethyl substitutionTBDEnzyme inhibition

Q & A

Q. Key data :

Reaction StepReagents/ConditionsYield Optimization Tips
AlkylationK₂CO₃, DMF, 70°CUse anhydrous conditions to avoid hydrolysis
AcidificationHCl (gaseous)Slow addition to prevent excessive exothermicity

Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzoic acid proton at δ 12–13 ppm; imidazole protons at δ 7–8 ppm) .
  • IR Spectroscopy : Stretching vibrations for COOH (~1700 cm⁻¹) and imidazole C=N (~1600 cm⁻¹) validate functional groups .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% by area normalization) .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset >200°C for hydrochloride salts) .

How can researchers resolve discrepancies in reported melting points or spectral data across different studies?

Advanced
Discrepancies often arise from polymorphic forms or impurities. Strategies include:

  • Recrystallization : Use solvents like ethanol/water to isolate pure crystalline forms .
  • Single-crystal X-ray diffraction : Resolves structural ambiguities (e.g., hydrogen bonding in the hydrochloride salt) .
  • Cross-validation : Compare NMR data with computational predictions (DFT calculations) .

Example : A reported mp of 313–315°C for a structurally similar compound may differ due to hydration states.

What strategies are recommended for scaling up synthesis while maintaining reaction efficiency?

Q. Advanced

  • Flow chemistry : Continuous processing minimizes exothermic risks during alkylation .
  • Design of Experiments (DoE) : Statistical optimization of reagent stoichiometry and temperature .
  • In-line analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time .

What biological targets and in vitro assays are relevant for this compound?

Q. Basic

  • Antimicrobial assays : Broth microdilution (MIC determination against S. aureus or E. coli) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases .

How does the hydrochloride salt form influence solubility and reactivity compared to the free base?

Q. Advanced

  • Solubility : Hydrochloride salts exhibit higher aqueous solubility (e.g., >50 mg/mL in PBS) due to ionic dissociation .
  • Reactivity : The protonated imidazole nitrogen reduces nucleophilicity, altering reaction pathways in substitution reactions .

What safety protocols are essential for handling this compound?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during weighing and synthesis .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

What computational or crystallographic approaches elucidate molecular conformation?

Q. Advanced

  • X-ray crystallography : Resolves bond lengths and angles (e.g., imidazole-benzoic acid dihedral angle ≈ 45°) .
  • Molecular dynamics (MD) : Simulates solvation effects on salt dissociation .

How can researchers validate compound stability under various storage conditions?

Q. Basic

  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Light sensitivity : Amber vials prevent photodegradation of the imidazole ring .

What mechanistic insights exist regarding its role as an acylating agent?

Advanced
The benzoic acid moiety acts as an electrophilic carbonyl source. In biological systems, it acylates nucleophilic residues (e.g., lysine in enzymes), disrupting substrate binding . Kinetic studies (stopped-flow UV-Vis) show pseudo-first-order acylation rates (k ~ 0.1–1.0 s⁻¹) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride
Reactant of Route 2
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3-(2-Methyl-imidazol-1-ylmethyl)-benzoic acid hydrochloride

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